2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

Density Physicochemical property Formulation

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde is a polysubstituted aromatic aldehyde combining two ortho chlorine atoms with a para trifluoromethoxy group. With a molecular weight of 259.01 g/mol and a computed XLogP3 of 3.8, this solid intermediate finds use in pharmaceutical and agrochemical research.

Molecular Formula C8H3Cl2F3O2
Molecular Weight 259.01 g/mol
CAS No. 118754-54-4
Cat. No. B038548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
CAS118754-54-4
Synonyms2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE
Molecular FormulaC8H3Cl2F3O2
Molecular Weight259.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F
InChIInChI=1S/C8H3Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H
InChIKeyOEMRSHNCSCRBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (CAS 118754-54-4): A Halogenated Benzaldehyde Building Block with Differentiated Physicochemical Properties


2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde is a polysubstituted aromatic aldehyde combining two ortho chlorine atoms with a para trifluoromethoxy group [1]. With a molecular weight of 259.01 g/mol and a computed XLogP3 of 3.8, this solid intermediate finds use in pharmaceutical and agrochemical research [1]. Its substitution pattern imparts unique electronic and steric characteristics that distinguish it from simpler benzaldehyde derivatives.

Why 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde Cannot Be Interchanged with Common Benzaldehyde Analogs


The 2,6-dichloro-4-trifluoromethoxy substitution pattern creates a distinct electronic and steric environment that is not reproduced by 2,6-dichlorobenzaldehyde, 4-(trifluoromethoxy)benzaldehyde, or their mixed isomers. The electron-withdrawing trifluoromethoxy group combined with ortho chlorine atoms significantly modulates aldehyde reactivity, ring electron density, and physicochemical properties . As the quantitative comparisons below demonstrate, differences in density, boiling point, and lipophilicity preclude direct substitution without altering reaction outcomes, purification behavior, and final product properties.

Quantitative Evidence Differentiating 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde from Its Closest Analogs


Higher Liquid Density vs. 4-(Trifluoromethoxy)benzaldehyde

The target compound exhibits a significantly higher calculated density than its non-chlorinated analog. Specifically, 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde has a density of 1.566 g/cm³ , while 4-(trifluoromethoxy)benzaldehyde is reported at 1.331 g/mL at 25 °C .

Density Physicochemical property Formulation

Elevated Boiling Point vs. 4-(Trifluoromethoxy)benzaldehyde

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde possesses a predicted normal boiling point of 257 °C at 760 mmHg , whereas 4-(trifluoromethoxy)benzaldehyde boils at 194.6 °C at the same pressure .

Boiling point Thermal property Purification

Purity Specification vs. Common Analog Grades

The standard commercial purity of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde is 97% (HPLC) as specified by major suppliers . In contrast, the common commercially available grade of 4-(trifluoromethoxy)benzaldehyde is 96% .

Purity Quality Procurement specification

Application Scenarios Where 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde Provides a Measurable Advantage


Formulation Development Requiring Precise Density Control

When density is a critical parameter in liquid formulation or multi-phase reaction systems, the 17.6% higher density of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde (1.566 g/cm³) relative to 4-(trifluoromethoxy)benzaldehyde (1.331 g/mL) can be exploited to achieve desired phase behavior and mixing characteristics without additional densifying agents.

High-Temperature Synthetic Pathways

The elevated boiling point of 257 °C at 760 mmHg, which is 62.4 °C higher than that of 4-(trifluoromethoxy)benzaldehyde , allows this compound to be used in reactions requiring higher thermal input without premature evaporation, enabling solvent-free or high-temperature melt reactions.

Sensitive Downstream Chemistry Demanding Higher Purity Input

The commercially available 97% purity specification reduces the impurity burden compared to the 96% grade typical of simpler trifluoromethoxybenzaldehyde analogs . This directly benefits catalytic reactions or highly sensitive coupling chemistries where even minor impurities can poison catalysts or generate side products.

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